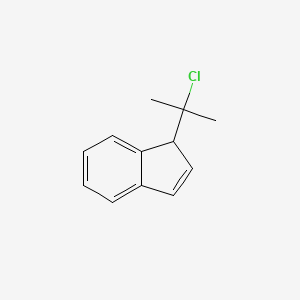![molecular formula C17H15ClO5 B14505890 2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid CAS No. 62810-17-7](/img/structure/B14505890.png)
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid is an organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a hydroxyphenoxy group, and a methylpropanoic acid moiety. Its molecular formula is C17H15ClO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxyphenol to form an intermediate, which is then reacted with 2-methylpropanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes involved in lipid metabolism, thereby exerting hypolipidemic effects. The compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid and glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenofibric acid: A structurally similar compound with hypolipidemic properties.
Clofibric acid: Another related compound used in the treatment of hyperlipidemia.
Bezafibrate: Shares similar pharmacological effects and is used to manage lipid disorders .
Uniqueness
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to selectively modulate PPARs makes it a valuable compound in the study and treatment of metabolic diseases .
Eigenschaften
CAS-Nummer |
62810-17-7 |
|---|---|
Molekularformel |
C17H15ClO5 |
Molekulargewicht |
334.7 g/mol |
IUPAC-Name |
2-[5-(4-chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO5/c1-17(2,16(21)22)23-14-9-11(5-8-13(14)19)15(20)10-3-6-12(18)7-4-10/h3-9,19H,1-2H3,(H,21,22) |
InChI-Schlüssel |
QNPBWIARGMPLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
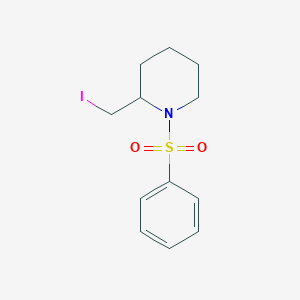
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
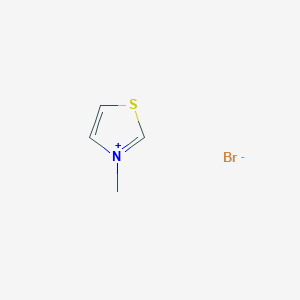
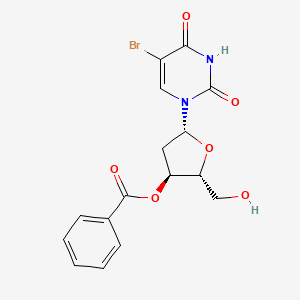
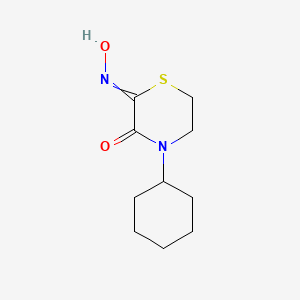
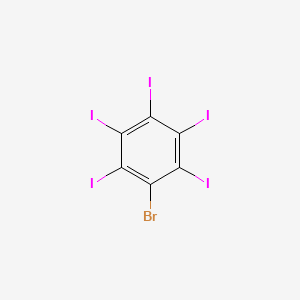
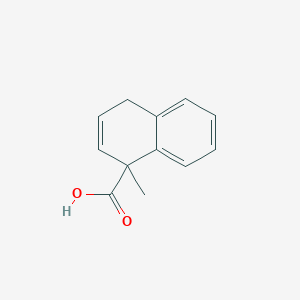
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
